5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Drug metabolism CYP450 oxidation Fluorine metabolic blocking

Biphenyl-4-carboxylic acid building blocks with non-optimal halogenation patterns introduce synthesis bottlenecks and pharmacokinetic liabilities. 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid resolves these simultaneously. Key advantages: - 5'-Br enables rapid Pd-catalyzed Suzuki-Miyaura elaboration (>90% yields, ~100-1000× reactivity advantage over Cl analogs) - 2'-F reduces CYP-mediated distal ring oxidation from ~100% to ~30% conversion in microsomal models - 4-COOH provides a linear (~180°) exit vector for amide coupling or esterification, compatible with sequential diversification

Molecular Formula C13H8BrFO2
Molecular Weight 295.10 g/mol
Cat. No. B13624845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Molecular FormulaC13H8BrFO2
Molecular Weight295.10 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)Br)F)C(=O)O
InChIInChI=1S/C13H8BrFO2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
InChIKeyAAPGKPOQYIOPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid – CAS 1512352-24-7 Procurement & Selection Guide


5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS 1512352-24-7, MFCD23340364) is a halogenated biphenyl-4-carboxylic acid building block bearing a bromine atom at the 5'-position and a fluorine atom at the 2'-position of the distal ring . With a molecular formula of C₁₃H₈BrFO₂, molecular weight of 295.11 g/mol, a calculated LogP of 4.19, and standard commercial purity of 98% (with batch-specific NMR, HPLC, and GC QC documentation available), this compound serves as a dual-functional intermediate for medicinal chemistry and materials science applications . Its substitution pattern combines the synthetic versatility of an aryl bromide cross-coupling handle with the metabolic-stability-enhancing and electronic-modulating effects of an ortho-fluorine substituent, positioned on a para-carboxylic acid scaffold that offers a linear exit vector for molecular design [1].

Dual handles 5'-Br for cross-coupling; 4-COOH for amidation
2'-F substitution Reported metabolic stability context for distal ring
Para-COOH geometry Linear exit vector suitable for rod-like architectures

Why 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid Cannot Be Simply Replaced by In-Class Analogs


Biphenyl-4-carboxylic acid derivatives with different halogenation patterns are not interchangeable building blocks because the precise identity and position of each substituent simultaneously governs three critical parameters: (i) the rate and chemoselectivity of downstream cross-coupling reactions, (ii) the metabolic oxidative stability of any derived bioactive molecule, and (iii) the three-dimensional exit-vector geometry that determines target binding [1]. Replacing the 5'-bromine with chlorine reduces Suzuki coupling reactivity by approximately two orders of magnitude under standard Pd-catalyzed conditions, while omitting the 2'-fluorine eliminates the metabolic blockade at the ortho position that has been quantitatively demonstrated to reduce CYP-mediated oxidation of the distal ring from ~100% to ~30% conversion in a C. elegans microsomal mimic model [1][2]. Simply selecting a non-halogenated biphenyl-4-carboxylic acid or a mono-halogenated regioisomer sacrifices either the synthetic diversification handle or the pharmacokinetic advantage—or both—making the 5'-bromo-2'-fluoro substitution pattern a non-fungible design element [2].

5'-Bromo-2'-fluoro
5'-Chloro analog
Reduced cross-coupling reactivity may alter synthetic efficiency
5'-Bromo-2'-fluoro
Non-fluorinated analog
Higher CYP oxidation susceptibility may impact metabolic profile
Para-COOH (this)
Ortho/meta COOH regioisomers
Altered exit-vector geometry may not match binding site requirements

Quantitative Differentiation Evidence for 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid vs. Closest Analogs


Metabolic Oxidation Resistance: 2'-Fluoro Substitution Reduces CYP-Mediated Transformation by ~70% vs. Non-Fluorinated Analog

The 2'-fluoro substituent on the biphenyl scaffold confers a substantial reduction in cytochrome P450-mediated aromatic ring oxidation. In a direct comparative incubation study with Cunninghamella elegans (a well-established microbial model of mammalian CYP metabolism), 2'-fluoro-biphenyl-4-carboxylic acid exhibited only approximately 30% conversion to hydroxylated products after 48 hours, compared with 100% conversion for the non-fluorinated biphenyl-4-carboxylic acid parent compound under identical conditions [1]. The 4'-fluoro regioisomer remained completely untransformed, demonstrating regiochemical specificity of the fluorine blocking effect, while the 2'-fluoro isomer showed partial but meaningful metabolic slowing—a profile that balances stability with retained susceptibility to clearance pathways [1]. Although the precise 5'-bromo-2'-fluoro compound was not directly tested in this study, the 2'-fluoro substitution pattern on the biphenyl-4-carboxylic acid scaffold is structurally conserved, and the electron-withdrawing bromine at the 5'-position would be expected to further reduce the electron density of the distal ring, potentially enhancing the oxidation resistance beyond that measured for the 2'-fluoro analog alone [1].

Metabolic oxidation
Cross-study comparable
~30% vs 100% conversion
Supports metabolic stability screening
2'-F analog data; Br may modulate further
Drug metabolism CYP450 oxidation Fluorine metabolic blocking Microsomal stability

Suzuki Coupling Handle Reactivity: 5'-Bromo Enables ~100–1000× Faster Oxidative Addition Than 5'-Chloro Analogs

The 5'-bromine substituent provides a Pd-catalyzed cross-coupling handle whose reactivity substantially exceeds that of the corresponding 5'-chloro analog. The well-established relative reactivity order for oxidative addition in Suzuki-Miyaura couplings is I > OTf ≥ Br >> Cl, with aryl bromides typically reacting 100–1000 times faster than aryl chlorides under standard Pd(0) catalysis conditions [1]. This reactivity differential has direct practical consequences: bromobenzoic acid substrates achieve >90% coupling yields at room temperature within 4 hours using low catalyst loadings (0.05 mol% Pd), whereas chloro analogs generally require elevated temperatures (80–110 °C), higher catalyst loadings, or specialized ligands to achieve comparable conversion [2]. The 5'-bromo group also enables chemoselective sequential coupling strategies: the bromide can be selectively activated in the presence of a chloride elsewhere on the molecule, permitting staged elaboration of complex biaryl architectures—a capability absent from non-halogenated or exclusively chloro-substituted analogs [1].

Suzuki reactivity
Class-level inference
Br ~100–1000× faster than Cl
Supports coupling efficiency review
Reactivity hierarchy; condition-dependent
Suzuki-Miyaura coupling Aryl bromide reactivity Palladium catalysis Cross-coupling chemoselectivity

Regiochemical Exit-Vector Geometry: 4-COOH Para Isomer Provides Linear 180° Vector vs. ~60° (2-COOH) and ~120° (3-COOH) Regioisomers

The position of the carboxylic acid group on the biphenyl scaffold dictates the three-dimensional trajectory along which further molecular elaboration projects from the biphenyl core—a parameter of critical importance in structure-based drug design where the relative orientation of pharmacophoric elements determines target binding. The 4-carboxylic acid (para) regioisomer provides a linear, collinear exit vector with an angle of approximately 180° relative to the biphenyl long axis, enabling rod-like molecular architectures suitable for PPAR agonists, liquid crystalline materials, and linear biaryl enzyme inhibitors [1]. In contrast, the 2-carboxylic acid regioisomer (CAS 1508967-94-9) projects the carboxyl group at approximately 60° from the biphenyl axis with additional steric hindrance from the ortho relationship, while the 3-carboxylic acid regioisomer (CAS 1519110-44-1) provides a ~120° bent geometry [1]. These geometric differences produce non-overlapping chemical spaces in library design: a hit identified with a para-carboxylic acid scaffold cannot be trivially replaced by the ortho or meta isomer without altering the three-dimensional presentation of the acid moiety to its biological target.

Exit vector
Class-level inference
~180° linear vector
Supports structure-based design fit
Para vs ortho/meta geometry
Exit vector geometry Structure-based drug design Regioisomer differentiation Molecular scaffolding

Lipophilicity Differentiation: Bromine Substitution Increases LogP by ~1.4 Units vs. Non-Brominated 2'-Fluoro Analog, Enhancing Membrane Permeability

The 5'-bromine atom contributes significantly to the lipophilicity of the target compound, with a calculated LogP of 4.19 as reported in the Fluorochem technical datasheet . By comparison, the non-brominated analog 2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS 365-12-8, molecular weight 216.21) has an estimated XLogP of approximately 2.8 based on computational prediction for this scaffold class . The ~1.4 log unit increase in lipophilicity conferred by the bromine substituent corresponds to an approximately 25-fold increase in octanol-water partition coefficient, which can substantially enhance passive membrane permeability and non-specific protein binding in biological systems. In the context of fragment-based drug discovery, this LogP elevation moves the compound from a fragment-like physicochemical space (LogP < 3) into a lead-like or drug-like range (LogP 3–5), making it a more appropriate starting point for hit-to-lead optimization where balanced lipophilicity is required for cellular activity .

Lipophilicity
Cross-study comparable
LogP 4.19 vs ~2.8
Supports permeability context
Calculated value; verify experimentally
Lipophilicity LogP Membrane permeability Physicochemical properties ADME

Dual Orthogonal Derivatization Handles: Bromine for Cross-Coupling + Carboxylic Acid for Amidation Enables Two-Dimensional Library Expansion Absent from Mono-Functional Analogs

The target compound uniquely combines two chemically orthogonal derivatization handles on a single biphenyl scaffold: (i) the 5'-aryl bromide, which participates in Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions without affecting the carboxylic acid, and (ii) the 4-carboxylic acid, which undergoes standard amide coupling, esterification, and reduction chemistry without interfering with the aryl bromide [1]. This orthogonality enables sequential, two-dimensional library expansion: first-dimensional diversity is introduced via Suzuki coupling at the 5'-position (exploiting >90% yields achievable with bromo substrates under mild conditions), followed by second-dimensional diversification via HATU- or EDC-mediated amidation of the 4-COOH group [1][2]. By contrast, the non-brominated 2'-fluoro-biphenyl-4-carboxylic acid (CAS 365-12-8) offers only the carboxylic acid as a single diversification point, limiting library expansion to one dimension. The 5'-bromo-2'-fluoro substitution pattern has been explicitly employed in biphenyl privileged structure library construction using safety-catch linker strategies, where the bromo-acid attachment enables solid-phase Suzuki coupling followed by linker activation and aminolysis [2].

Derivatization handles
Class-level inference
2 handles vs 1
Supports library synthesis workflow
Orthogonal Br/COOH reactivity
Parallel synthesis Library diversification Orthogonal reactivity Amide coupling Biaryl synthesis

Optimal Procurement and Application Scenarios for 5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic Acid


Fragment-to-Lead Optimization Requiring Balanced Metabolic Stability and Synthetic Tractability

In fragment-based drug discovery programs where an initial biphenyl-4-carboxylic acid fragment hit requires simultaneous optimization of metabolic stability and binding potency, 5'-bromo-2'-fluoro-[1,1'-biphenyl]-4-carboxylic acid provides a single scaffold that addresses both needs. The 2'-fluorine reduces CYP-mediated ring oxidation by approximately 70% relative to the non-fluorinated scaffold (from ~100% to ~30% conversion in C. elegans microsomal models [1]), while the 5'-bromine enables rapid Pd-catalyzed elaboration to explore substituent SAR at the distal ring without requiring a separate scaffold purchase. This dual functionality is particularly valuable when the 4'-position is not available for fluorination due to target steric constraints, making the 2'-fluoro isomer the metabolically preferred choice over the 4'-fluoro analog that would completely block metabolism and potentially cause accumulation toxicity [1].

Two-Dimensional Parallel Library Synthesis Using Orthogonal Derivatization Chemistry

For medicinal chemistry groups building biphenyl-focused compound libraries, the orthogonal Br/COOH handles on this scaffold enable a two-dimensional library strategy with multiplicative diversity. First-dimension diversity is generated by Suzuki-Miyaura coupling at the 5'-bromine position using a panel of aryl/heteroaryl boronic acids or boronate esters (>90% yields achievable at room temperature in aqueous solvent systems with 0.05 mol% Pd catalyst [2]), taking advantage of the bromide's ~100–1000× reactivity advantage over chloride analogs [3]. Second-dimension diversity is then introduced via amide coupling at the 4-carboxylic acid using standard HATU/EDC chemistry with amine building blocks. This sequential processing is compatible because the Pd-catalyzed step tolerates the free carboxylic acid, and the subsequent amidation does not affect the biaryl product. The same strategy has been validated in solid-phase library construction using safety-catch linker approaches [4].

Biaryl Liquid Crystal and OLED Intermediate Synthesis Requiring Linear Molecular Geometry

The para-carboxylic acid substitution pattern provides a linear exit vector (~180°) from the biphenyl core [5], making this compound a suitable precursor for rod-shaped liquid crystalline materials and organic light-emitting diode (OLED) components where molecular linearity is a prerequisite for mesophase formation or charge transport. The 5'-bromine serves as a cross-coupling site for attaching extended conjugated or mesogenic units, while the 4-carboxylic acid can be esterified to tune solubility, processing characteristics, and mesophase behavior. The 2'-fluorine introduces a dipole moment orthogonal to the molecular long axis, which can be exploited to modulate dielectric anisotropy in liquid crystal formulations—a property not achievable with non-fluorinated or 4'-fluorinated analogs. The elevated LogP (4.19 ) and molecular weight (295.11 g/mol) of this scaffold also align with the physicochemical requirements for calamitic mesogens.

Protein-Ligand Co-Crystallography with Bromine Anomalous Scattering for Experimental Phasing

In structural biology campaigns where the biphenyl-4-carboxylic acid scaffold has been identified as a ligand for a protein target of unknown or poorly resolved structure, the 5'-bromine atom provides an anomalous scattering signal at Cu Kα and Cr Kα wavelengths that can be exploited for experimental phasing in X-ray crystallography. Bromine (f'' = 1.28 e⁻ at Cu Kα) produces a significantly stronger anomalous signal than sulfur (f'' = 0.56 e⁻) or chlorine (f'' = 0.70 e⁻), enabling unambiguous ligand placement in the electron density map and confirming the binding mode. The non-brominated 2'-fluoro analog (CAS 365-12-8) lacks any atom with useful anomalous scattering, requiring either selenomethionine incorporation into the protein or heavy-atom soaking—both significantly more resource-intensive than using a bromine-containing ligand. This makes the 5'-bromo compound the preferred procurement choice when crystallographic binding-mode determination is a program objective.

Application
Selection Property
Validation Focus
Fragment-to-lead stability optimization
2'-F metabolic stability context
CYP oxidation profiling
Parallel library synthesis
Dual orthogonal handles
Sequential coupling efficiency
Liquid crystal / OLED intermediate
Linear para-COOH geometry
Mesophase & geometry confirmation
Crystallographic phasing
Br anomalous scattering
Phasing signal verification
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